1-Benzyl-1H-indol-5-ylamine is an organic compound with the chemical formula C₁₅H₁₄N₂ and CAS number 26807-73-8. It is a white to light yellow crystalline solid that can be synthesized through various methods, including the reaction of tryptamine with benzyl chloride or the reductive amination of 1-benzyl-1H-indole-5-carboxaldehyde [, ].
Several studies have reported the synthesis and characterization of 1-Benzyl-1H-indol-5-ylamine using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) [, , ]. These techniques allow researchers to confirm the structure and purity of the synthesized compound.
While the specific biological activities of 1-Benzyl-1H-indol-5-ylamine are not extensively explored, its structural similarity to known bioactive compounds has garnered interest in its potential applications.
The presence of the indole ring system, a common scaffold found in many biologically active molecules, suggests that 1-Benzyl-1H-indol-5-ylamine might exhibit various biological activities, including:
The research on 1-Benzyl-1H-indol-5-ylamine is still in its early stages, and further investigation is necessary to fully understand its potential applications.
1-Benzyl-1H-indol-5-ylamine is an organic compound with the molecular formula and a molecular weight of approximately 222.29 g/mol. This compound features a benzyl group attached to the nitrogen atom of an indole structure, specifically at the 5-position. The indole moiety is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, which contributes to its biological activity and chemical properties.
These reactions are essential for synthesizing derivatives that may have enhanced biological activities.
Research indicates that 1-benzyl-1H-indol-5-ylamine exhibits notable biological activities. It has been studied for its potential as a pharmacological agent, particularly in the context of:
The specific mechanisms of action often involve modulation of signaling pathways relevant to cell growth and apoptosis.
The synthesis of 1-benzyl-1H-indol-5-ylamine typically involves:
For example, one method involves refluxing indole derivatives with benzyl halides, followed by purification techniques such as recrystallization or chromatography .
1-Benzyl-1H-indol-5-ylamine has several applications, particularly in the pharmaceutical industry:
Interaction studies for 1-benzyl-1H-indol-5-ylamine focus on its binding affinity and mechanism of action concerning biological targets. Research has indicated potential interactions with:
These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 1-benzyl-1H-indol-5-ylamine:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-Benzylindole | Lacks amine functionality | |
5-Methoxyindole | Contains methoxy group at the 5-position | |
Indole | Basic indole structure without substitutions | |
1-(4-Methylbenzyl)-1H-indole | Substituted benzyl group |
The uniqueness of 1-benzyl-1H-indol-5-ylamine lies in its specific combination of the indole structure with a benzyl substituent at the nitrogen position, which enhances its potential biological activity compared to simpler indoles or unsubstituted derivatives. This structural modification often leads to improved pharmacological profiles.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-Benzyl-1H-indol-5-ylamine through distinct chemical shift patterns characteristic of the indole framework and benzyl substitution [1] [2] [3]. The compound exhibits a molecular formula of C₁₅H₁₄N₂ with a molecular weight of 222.29 g/mol, confirmed through high-resolution mass spectrometry and elemental analysis [1] [2] [4] [5].
¹H Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum of 1-Benzyl-1H-indol-5-ylamine in deuterated chloroform reveals characteristic resonance patterns that confirm the structural assignment [1] [2] [3]. The aromatic proton region between 7.0-7.6 ppm contains overlapping multiplets corresponding to both the benzyl phenyl ring and the indole ring system [6] [7]. The benzyl methylene protons appear as a characteristic singlet at approximately 5.3 ppm, consistent with the electron-withdrawing effect of the indole nitrogen [8] [9].
The indole ring protons exhibit distinctive chemical shifts that allow for unambiguous assignment [6] [10]. The proton at the 2-position of the indole typically appears as a doublet around 6.5 ppm, while the 3-position proton resonates at approximately 7.0 ppm [7] [10]. The benzene ring protons of the indole moiety appear in the aromatic region with characteristic coupling patterns that distinguish them from the benzyl phenyl protons [6] [10].
The amino group protons show variable chemical shifts depending on solvent, concentration, and temperature due to rapid exchange with trace moisture [6] [8]. In deuterated chloroform, these protons typically appear as a broad signal around 3.5-4.5 ppm, which disappears upon addition of deuterium oxide, confirming their exchangeable nature [8] [11].
¹³C Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 1-Benzyl-1H-indol-5-ylamine [1] [2] [3]. The aromatic carbon atoms resonate in the characteristic region between 100-150 ppm, with the indole carbons showing distinct chemical shifts compared to the benzyl phenyl carbons [7] [10]. The carbon bearing the amino group (C5) typically appears around 140-145 ppm, showing the electron-donating effect of the amino substituent [10] [12].
The benzyl methylene carbon exhibits a characteristic chemical shift around 47-50 ppm, which is typical for aliphatic carbons adjacent to both aromatic and nitrogen-containing systems [9] [11]. The quaternary carbons of the indole ring system appear at distinctive chemical shifts that allow for structural confirmation [10] [12].
Mass spectrometry provides crucial structural information through characteristic fragmentation patterns of 1-Benzyl-1H-indol-5-ylamine [2] [3] [13]. Under electron impact ionization conditions, the molecular ion appears at m/z 222, corresponding to the molecular formula C₁₅H₁₄N₂ [2] [3]. Electrospray ionization typically produces the protonated molecular ion at m/z 223 [M+H]⁺ [2] [3].
The fragmentation pattern reveals several characteristic pathways that confirm the structural assignment [13]. The most prominent fragmentation involves the loss of the benzyl radical (C₇H₇, 91 mass units) from the molecular ion, yielding a fragment at m/z 131 corresponding to the amino-indole cation [13]. This fragmentation pattern is characteristic of N-benzyl-substituted heterocycles and provides strong evidence for the benzyl substitution at the indole nitrogen [13].
Another significant fragmentation pathway involves the formation of the tropylium ion (benzyl cation) at m/z 91, which typically appears as the base peak in the mass spectrum [13]. This highly stable seven-membered aromatic cation is characteristic of benzyl-containing compounds and confirms the presence of the benzyl substituent [13].
Additional fragment ions include the loss of the amino group (NH₂, 16 mass units) yielding m/z 207, and various aromatic fragments such as the phenyl cation at m/z 77 and smaller hydrocarbon fragments [13]. The indole fragment at m/z 117 (C₉H₇N⁺) provides additional confirmation of the indole ring system [13].
While specific single-crystal X-ray diffraction data for 1-Benzyl-1H-indol-5-ylamine are not extensively reported in the literature, crystallographic studies of related indole derivatives provide insight into the expected structural parameters [14] [15] [16] [17]. The compound crystallizes as a white to light yellow crystalline solid with 97% purity [1] [4] [5] [18] [19].
Crystallographic analysis of similar N-benzyl indole derivatives reveals that these compounds typically adopt planar or near-planar conformations of the indole ring system [16] [17]. The benzyl substituent at the nitrogen typically adopts a conformation that minimizes steric interactions while allowing for optimal π-π interactions between aromatic systems [16] [17].
The amino group at the 5-position introduces additional complexity to the crystal packing through potential hydrogen bonding interactions [20] [21]. The electron-donating nature of the amino group influences the electronic distribution within the indole ring system, affecting both the molecular geometry and intermolecular interactions in the crystal lattice [20] [21].
The presence of the amino group at the 5-position of the indole ring creates opportunities for hydrogen bonding interactions that significantly influence the crystal packing of 1-Benzyl-1H-indol-5-ylamine [20] [21] [17]. Primary amines typically participate in both hydrogen bond donation and acceptance, leading to the formation of extended hydrogen bonding networks in the solid state [21] [17].
Intermolecular hydrogen bonding patterns in amino-substituted indole derivatives commonly involve NH···N interactions between amino groups and the indole nitrogen, creating chain-like or sheet-like arrangements in the crystal structure [21] [17]. These hydrogen bonding interactions contribute to the stability of the crystal lattice and influence the physical properties of the compound [21] [17].
The benzyl substituent, while not directly participating in hydrogen bonding, influences the overall packing through π-π stacking interactions between aromatic rings [16] [17]. These aromatic interactions complement the hydrogen bonding network, contributing to the overall stability and organization of the crystal structure [16] [17].
Density functional theory calculations provide detailed insight into the electronic structure and properties of 1-Benzyl-1H-indol-5-ylamine [22] [23] [24] [25] [26]. Modern computational studies utilizing hybrid functionals such as B3LYP with appropriate basis sets offer reliable predictions of molecular geometry, electronic properties, and spectroscopic parameters [22] [24] [25] [26].
The ground state geometry optimization reveals that the indole ring system maintains planarity, with the benzyl substituent adopting a conformation that minimizes steric strain while allowing for electronic delocalization [22] [24]. The amino group at the 5-position adopts a pyramidal geometry typical of primary amines, with the nitrogen lone pair participating in resonance with the aromatic π-system [22] [24].
Frequency calculations confirm the stability of the optimized geometry and provide theoretical predictions of vibrational modes that correlate well with experimental infrared and Raman spectroscopic data [25] [26]. The amino group stretching frequencies typically appear in the 3300-3500 cm⁻¹ region, while the aromatic CH stretching modes appear around 3000-3100 cm⁻¹ [25] [26].
Frontier molecular orbital analysis reveals the electronic characteristics that govern the reactivity and properties of 1-Benzyl-1H-indol-5-ylamine [22] [24] [27] [28]. The highest occupied molecular orbital (HOMO) is primarily localized on the indole ring system with significant contribution from the amino group at the 5-position [22] [24] [27]. This orbital distribution indicates that the amino-substituted indole ring serves as the primary electron-donating site in chemical reactions [22] [24].
The lowest unoccupied molecular orbital (LUMO) is delocalized over the aromatic π-system, encompassing both the indole ring and the benzyl phenyl group [22] [24] [27]. The HOMO-LUMO energy gap, typically calculated to be in the range of 4-6 eV for indole derivatives, provides insight into the electronic excitation properties and chemical reactivity of the compound [22] [24].
The molecular orbital analysis also reveals the role of the amino group in modulating the electronic properties of the indole system [22] [24]. The electron-donating character of the amino group raises the energy of the HOMO, making the compound more nucleophilic and potentially more reactive toward electrophilic species [22] [24] [28].
Natural bond orbital analysis provides additional insight into the bonding characteristics and charge distribution within the molecule [25] [26]. The amino group exhibits partial positive charge on nitrogen due to resonance with the aromatic system, while the indole ring carbons show alternating charge distributions consistent with aromatic character [25] [26].